molecular formula C16H14ClN3O B11489146 2-Amino-3-[(4-chlorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile

2-Amino-3-[(4-chlorophenyl)carbonyl]-5,6,7,8-tetrahydroindolizine-1-carbonitrile

Cat. No.: B11489146
M. Wt: 299.75 g/mol
InChI Key: AKNBGQXWKYZVQG-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an allosteric enhancer of the A1 adenosine receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

    Introduction of the Chlorobenzoyl Group: The 4-chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

    Amination and Cyanation: The amino and cyano groups are introduced through nucleophilic substitution reactions, often using reagents like ammonia and cyanogen bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile involves its role as an allosteric enhancer of the A1 adenosine receptor. This compound binds to an allosteric site on the receptor, distinct from the orthosteric site where endogenous adenosine binds. This binding enhances the receptor’s response to adenosine, leading to increased receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile is unique due to its specific structural features, such as the indolizine core and the presence of both amino and cyano groups. These features contribute to its distinct binding properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydroindolizine-1-carbonitrile

InChI

InChI=1S/C16H14ClN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h4-7H,1-3,8,19H2

InChI Key

AKNBGQXWKYZVQG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(C(=C2C(=O)C3=CC=C(C=C3)Cl)N)C#N)C1

Origin of Product

United States

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